5-Norbornene-2-acetic acid succinimidyl ester
Overview
Description
5-Norbornene-2-acetic acid succinimidyl ester is a chemical compound that plays a key role in biological imaging . The ester group of this compound reacts with compounds containing amine .
Synthesis Analysis
The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester will react with amine-containing compounds such as lysine residues on proteins/peptides . Norbornene has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction which is a bioorthogonal reaction demonstrated to be useful in biological imaging applications .Molecular Structure Analysis
The empirical formula of 5-Norbornene-2-acetic acid succinimidyl ester is C13H15NO4 . It has a molecular weight of 249.26 . The elemental analysis shows that it contains Carbon (62.64%), Hydrogen (6.07%), Nitrogen (5.62%), and Oxygen (25.67%) .Chemical Reactions Analysis
The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester reacts with amine-containing compounds such as lysine residues on proteins/peptides . Norbornene has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction .Physical And Chemical Properties Analysis
5-Norbornene-2-acetic acid succinimidyl ester is a solid compound . Its melting point is between 115-120 °C .Scientific Research Applications
Ring-Opened Homopolymers and Multiblock ROMP Copolymers : 5-Norbornene derivatives, including 5-norbornene-2-acetic acid succinimidyl ester, have been used to prepare homopolymers and multiblock copolymers via ring-opening metathesis polymerization (ROMP). These polymers exhibit narrow molecular weight distributions and their molecular weights are dependent on the number of monomers added. This indicates the potential for creating polymers with tailored properties for specific applications (Nomura & Schrock, 1996).
Amino Acid-Functionalized Norbornene Diester Monomers : Research has shown that amino acid-derived norbornene diester derivatives, including those related to 5-norbornene-2-acetic acid succinimidyl ester, can be polymerized using the Grubbs catalyst. The resulting polymers have high molecular weights and good yields, indicating the utility of these materials in creating biologically relevant polymers (Sutthasupa et al., 2007).
Reactivity in Metal-Catalyzed Polymerization : The reactivity of norbornene derivatives, such as 5-norbornene-2-acetic acid succinimidyl ester, in metal-catalyzed addition polymerization processes has been studied. These derivatives exhibit similar rates of reaction, which is significant for understanding and optimizing catalytic processes in polymer synthesis (Kang & Sen, 2004).
Preparation of Sugar-Coated Polymers : 5-Norbornene derivatives are used in the preparation of sugar-coated polymers, suggesting applications in biomaterials and drug delivery systems. These polymers can be designed with specific molecular weights and properties, making them useful in various biomedical applications (Nomura & Schrock, 1996).
Synthesis of Multifunctional Polymers : Research has explored the synthesis of exo-5-norbornene-2-carboxylic acid pentafluorophenyl ester, closely related to 5-norbornene-2-acetic acid succinimidyl ester, for the creation of soluble polymeric active esters. These polymers have potential applications in preparing multifunctional materials, highlighting the versatility of norbornene derivatives in polymer science (Vogel & Théato, 2007).
Future Directions
The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This reaction is a bioorthogonal reaction demonstrated to be useful in biological imaging applications . Therefore, the future directions of this compound could be in the development of new techniques and applications in biological imaging.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-bicyclo[2.2.1]hept-5-enyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-11-3-4-12(16)14(11)18-13(17)7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGNOQQTUYLDKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2CC3CC2C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Norbornene-2-acetic acid succinimidyl ester |
Citations
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